tert-Butyl ((1S,5S,6S)-1-fluoro-3-azabicyclo[3.1.0]hexan-6-yl)carbamate
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Overview
Description
"Tert-Butyl ((1S,5S,6S)-1-fluoro-3-azabicyclo[3.1.0]hexan-6-yl)carbamate" is a synthetic organic compound. This compound contains a tert-butyl group, a fluoro-substituted azabicyclohexane ring, and a carbamate group. These structural components grant the compound distinctive chemical properties, making it of significant interest in various fields including medicinal chemistry and synthetic organic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of "tert-Butyl ((1S,5S,6S)-1-fluoro-3-azabicyclo[3.1.0]hexan-6-yl)carbamate" can involve several steps:
Formation of the Azabicyclohexane Core: : Typically, the azabicyclohexane core is synthesized through a sequence of cyclization reactions involving appropriate precursors.
Introduction of the Fluoro Group:
Carbamate Formation: : The final step usually involves the reaction of the azabicyclohexane derivative with tert-butyl isocyanate to form the carbamate group.
Industrial Production Methods: In industrial settings, the production process would be optimized for scale, involving the use of efficient catalysts and reaction conditions that maximize yield and minimize by-products. The synthesis might also involve batch or continuous flow processes to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions: The compound "tert-Butyl ((1S,5S,6S)-1-fluoro-3-azabicyclo[3.1.0]hexan-6-yl)carbamate" can undergo various reactions:
Oxidation: : Under appropriate conditions, the compound might undergo oxidation reactions, leading to the formation of oxidized derivatives.
Reduction: : Reduction reactions can modify specific functional groups within the molecule, potentially altering its biological activity.
Substitution: : The fluoro group might be involved in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions: Common reagents for these reactions include:
Oxidizing Agents: : Hydrogen peroxide, potassium permanganate.
Reducing Agents: : Sodium borohydride, lithium aluminium hydride.
Substitution Reagents: : Alkyl halides, nucleophiles like amines or thiols.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation could yield fluoro-substituted ketones or alcohols, while reduction might yield partially deprotected carbamates or amines.
Scientific Research Applications
Chemistry: The compound is used as a building block in the synthesis of complex organic molecules due to its unique azabicyclohexane structure and reactive fluoro and carbamate groups.
Biology: In biological studies, the compound might be used to investigate the role of fluorine-containing compounds in enzyme inhibition or receptor binding due to its potential to mimic natural substrates.
Medicine: In medicinal chemistry, "tert-Butyl ((1S,5S,6S)-1-fluoro-3-azabicyclo[3.1.0]hexan-6-yl)carbamate" could be evaluated for its potential as a drug candidate due to its ability to interact with specific biological targets.
Industry: In industrial applications, the compound might be used as an intermediate in the synthesis of pharmaceuticals or agrochemicals, leveraging its unique reactivity and structural features.
Mechanism of Action
Molecular Targets: The compound exerts its effects by interacting with specific molecular targets such as enzymes or receptors. The fluoro group can enhance binding affinity by forming strong interactions with target sites.
Pathways Involved: The pathways involved might include inhibition of enzyme activity through covalent or non-covalent interactions, affecting key metabolic processes or signaling pathways.
Comparison with Similar Compounds
Uniqueness: Compared to similar compounds, "tert-Butyl ((1S,5S,6S)-1-fluoro-3-azabicyclo[3.1.0]hexan-6-yl)carbamate" stands out due to its specific structural features, such as the combination of a fluoro-substituted azabicyclohexane ring and a tert-butyl carbamate group.
Similar Compounds: Similar compounds might include:
Other fluoro-substituted azabicyclohexanes.
Compounds with tert-butyl carbamate groups.
Molecules with similar biological activity but different structural frameworks.
And there you go. A deep dive into the world of this compound. Now, what should we dive into next?
Properties
IUPAC Name |
tert-butyl N-[(1S,5S,6S)-1-fluoro-3-azabicyclo[3.1.0]hexan-6-yl]carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17FN2O2/c1-9(2,3)15-8(14)13-7-6-4-12-5-10(6,7)11/h6-7,12H,4-5H2,1-3H3,(H,13,14)/t6-,7-,10+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FKMVVBSAXOGNIX-MHYGZLNHSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1C2C1(CNC2)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H]1[C@H]2[C@@]1(CNC2)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17FN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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